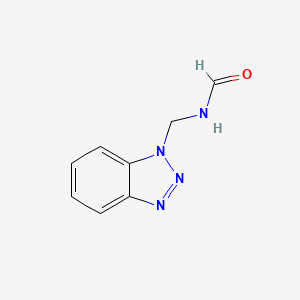

1-(甲酰胺甲基)-1H-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzotriazoles, including 1-(Formamidomethyl)-1H-benzotriazole, are a significant class of compounds with a wide range of applications in various fields such as medicinal chemistry, organic synthesis, metallurgy, and environmental protection. These compounds are known for their roles as corrosion inhibitors, lubricants, polymer stabilizers, and antifog agents, among others .

Synthesis Analysis

The synthesis of diverse 1H-benzotriazoles can be achieved through a new method involving diboron-mediated deoxygenation of 1-hydroxy-1H-benzotriazoles, followed by palladium-catalyzed C-C and C-N bond formation. This method provides a general approach to access a variety of benzotriazole derivatives, although purification of the deoxygenation product is necessary before proceeding to the Pd-mediated reactions . Additionally, 1-(Formamidomethyl)-1H-benzotriazole can be synthesized from benzotriazole and chloromethyltrimethylsilane, with further transformations possible through fluoride-catalyzed desilylation with carbonyl compounds .

Molecular Structure Analysis

The electronic structures of 1H-benzotriazole and its derivatives have been studied using photoelectron spectroscopy and quantum chemical methods. These studies reveal the conformational properties and the influence of substituents on the electronic structure of the benzotriazole moiety . Furthermore, the construction of supramolecular structures with benzotriazole derivatives involves the cooperation of synthons, which are hydrogen bond motifs that facilitate the assembly of complex molecular networks .

Chemical Reactions Analysis

1H-benzotriazole undergoes various chemical reactions, including phototransformation, which can occur through direct photolysis or indirect photolysis induced by OH radicals. These processes can lead to the cleavage of N-N and C-N bonds, resulting in the formation of hydroxylated benzotriazole derivatives . The aminoalkylation of benzotriazole with primary amines yields mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, which are important intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the corrosion inhibition properties of benzotriazole and its derivatives are significant in acidic media, and their efficiency can be evaluated using various electrochemical methods . The adsorption of these compounds on metal surfaces follows a Langmuir isotherm, and molecular modeling provides insights into the structural and electronic effects related to their inhibitory efficiencies .

科学研究应用

腐蚀抑制

苯并三唑类化合物,包括类似于1-(甲酰胺甲基)-1H-苯并三唑的衍生物,已被广泛研究其防腐蚀性能。这些化合物在预防金属(如铁)在酸性介质中的腐蚀方面非常有效。研究表明,取代苯并三唑可以显著降低铁在盐酸和高氯酸中的腐蚀速率,通过吸附和抑制机制,表明它们在金属保护和保存在各种工业过程中的潜在应用(Babić-Samardžija & Hackerman, 2005)。

光催化降解

在UV照射下的TiO2下,已经研究了苯并三唑的光催化降解,包括结构相关于1-(甲酰胺甲基)-1H-苯并三唑的化合物。这个过程导致苯并三唑的快速转化和矿化,突显了它们从环境中去除的潜力,特别是从废水中。该研究证明了光催化过程在降解和矿化苯并三唑方面的效率,从而防止它们释放到环境中并减轻潜在的生态影响(Minella et al., 2020)。

生物活性

苯并三唑衍生物已被探索其生物活性,例如它们在生物系统中作为抑制剂的潜在作用。例如,某些苯并三唑衍生物已被研究其对各种病毒的螺旋酶酶的抑制活性,包括丙型肝炎病毒(HCV)。这些研究表明苯并三唑衍生物在新型抗病毒药物的开发中的潜力,突显了它们在药物化学和制药研究中的重要性(Bretner et al., 2005)。

合成和化学反应性

苯并三唑衍生物的合成和化学反应性,包括与1-(甲酰胺甲基)-1H-苯并三唑相关的化合物,一直是研究的课题。研究集中在开发新的合成途径和了解这些化合物对各种化学转化的反应性上。这些研究有助于扩展苯并三唑化学及其在合成有机化学中的应用(Sasaki, 1997)。

属性

IUPAC Name |

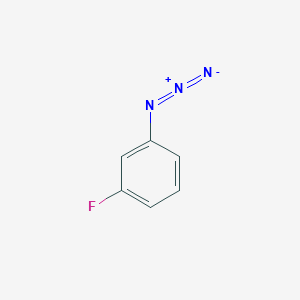

N-(benzotriazol-1-ylmethyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-6-9-5-12-8-4-2-1-3-7(8)10-11-12/h1-4,6H,5H2,(H,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDGAMZNNDGYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397362 |

Source

|

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Formamidomethyl)-1H-benzotriazole | |

CAS RN |

87022-36-4 |

Source

|

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)